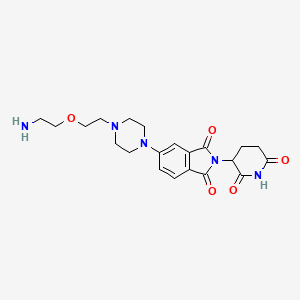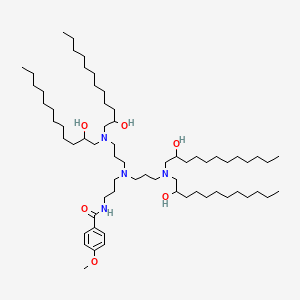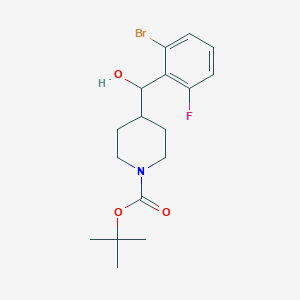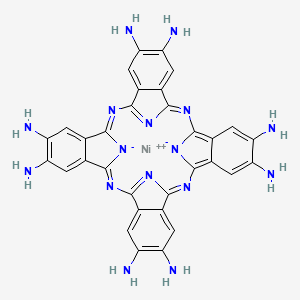
Thalidomide-Piperazine-PEG1-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-Piperazine-PEG1-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in the field of targeted protein degradation, where it plays a crucial role in selectively degrading target proteins by exploiting the intracellular ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-Piperazine-PEG1-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide, Piperazine, and PEG1-NH2. The synthetic route typically involves the following steps:
Thalidomide Activation: Thalidomide is activated to form a reactive intermediate.
Piperazine Conjugation: The activated Thalidomide is then reacted with Piperazine to form a Thalidomide-Piperazine intermediate.
PEG1-NH2 Addition: Finally, PEG1-NH2 is conjugated to the Thalidomide-Piperazine intermediate to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Thalidomide-Piperazine-PEG1-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Thalidomide moiety.
Reduction: Reduction reactions can also occur, affecting the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of Thalidomide, while substitution reactions may result in modified conjugates with different functional groups .
科学的研究の応用
Thalidomide-Piperazine-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving the ubiquitin-proteasome system and protein homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
作用機序
The mechanism of action of Thalidomide-Piperazine-PEG1-NH2 involves its role as a ligand-linker conjugate in PROTAC technology. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the selective degradation of the target proteins, thereby modulating their levels within the cell .
類似化合物との比較
Similar Compounds
Lenalidomide: Another Thalidomide derivative used in targeted protein degradation.
Pomalidomide: Similar to Lenalidomide, used in the treatment of multiple myeloma.
dBET1: A PROTAC molecule that targets BET proteins for degradation.
Uniqueness
Thalidomide-Piperazine-PEG1-NH2 is unique due to its specific structure that incorporates a Thalidomide-based cereblon ligand and a PEG1-NH2 linker. This unique structure allows it to effectively participate in PROTAC technology, making it a valuable tool in targeted protein degradation research .
特性
分子式 |
C21H27N5O5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N5O5/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28/h1-2,13,17H,3-12,22H2,(H,23,27,28) |
InChIキー |
RIUULQPSGWRWMY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)

![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)

